molecular formula C21H30O2 B2992133 methyl (E)-3-[4-(4-pentylcyclohexyl)phenyl]prop-2-enoate CAS No. 692733-03-2

methyl (E)-3-[4-(4-pentylcyclohexyl)phenyl]prop-2-enoate

Cat. No. B2992133
CAS RN: 692733-03-2
M. Wt: 314.469
InChI Key: RAMXGIXSKNISBL-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (E)-3-[4-(4-pentylcyclohexyl)phenyl]prop-2-enoate, also known as MPP, is a chemical compound that belongs to the family of synthetic cannabinoids. MPP is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabis.

Scientific Research Applications

Structural and Vibrational Spectroscopic Studies

  • Nonlinear Optical Activity and Antimicrobial Activity : A study on a related compound, methyl(2E)-2-{[N-(2-formylphenyl)(4-methylbenzene)sulfonamido]methyl}-3-(4-chlorophenyl)prop-2-enoate (MFMSC), detailed its synthesis, structural characteristics, and vibrational spectroscopy. This compound was found to have potential nonlinear optical activity and demonstrated good to moderate antimicrobial activity against various pathogens. Computational analyses, including molecular docking, suggested inhibitory activity against penicillin-binding protein PBP-2X, indicating potential for further biological applications (Murugavel et al., 2016).

Synthetic Applications and Heterocyclic System Synthesis

  • Preparation of Heterocyclic Systems : Research on methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate derivatives explored their use in synthesizing N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, among other heterocyclic systems. This demonstrates the role of these compounds as reagents in the preparation of complex organic molecules with potential biological activity (Selič et al., 1997).

Antimicrobial Activity and Drug-Likeness

  • Antimicrobial Activity and Drug-Likeness : Another study on a similar compound, 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide, evaluated its antibacterial and antifungal activities. The results showed interesting antimicrobial activity, with some compounds exhibiting higher activity than reference drugs. Molecular modeling suggested these compounds' potential as antimicrobial agents, further highlighting the diverse applications of methyl enoate derivatives in drug development (Ghorab et al., 2017).

properties

IUPAC Name

methyl (E)-3-[4-(4-pentylcyclohexyl)phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-3-4-5-6-17-7-12-19(13-8-17)20-14-9-18(10-15-20)11-16-21(22)23-2/h9-11,14-17,19H,3-8,12-13H2,1-2H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMXGIXSKNISBL-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C=CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)/C=C/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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